molecular formula C17H20N2O5S2 B12202170 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12202170
M. Wt: 396.5 g/mol
InChI Key: SNKVUXSWSCACJA-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(3,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide), a 3,5-dimethylphenyl substituent, and a 4-oxobutanoic acid side chain. The Z-configuration of the hydrazone moiety (indicated by "2Z") is critical for its stereochemical stability and interaction with biological targets .

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives and subsequent oxidation to introduce sulfone groups.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

4-[[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H20N2O5S2/c1-10-5-11(2)7-12(6-10)19-13-8-26(23,24)9-14(13)25-17(19)18-15(20)3-4-16(21)22/h5-7,13-14H,3-4,8-9H2,1-2H3,(H,21,22)

InChI Key

SNKVUXSWSCACJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be synthesized through a series of oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

The compound 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including chemistry, biology, medicine, and industry.

Structure

The compound features a thiazole ring structure, which is known for its biological activity. The presence of a phenyl group and a butanoic acid moiety contributes to its chemical reactivity and potential applications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new materials.

Biology

Research has indicated that the compound may exhibit antimicrobial and anticancer properties . Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines. For instance:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show promise in inhibiting bacterial growth.
  • Anticancer Potential : Investigations into its effects on cancer cell proliferation are being conducted, with some results indicating cytotoxic effects on specific cancer types.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its unique chemical structure could lead to the development of novel drugs targeting specific biological pathways. Some areas of focus include:

  • Targeted Drug Delivery : The compound's properties may allow it to be used in targeted therapies for cancer treatment.
  • Anti-inflammatory Effects : Research is also investigating its potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties make it suitable for:

  • Polymer Production : It can act as a monomer in polymer synthesis, leading to materials with desirable mechanical properties.
  • Catalysis : The compound may also find applications in catalytic processes due to its reactive functional groups.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Anticancer Research

In another case study focusing on anticancer properties, researchers tested the effects of this compound on human breast cancer cell lines. The findings showed that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous molecules. Below is a detailed analysis of key similarities and distinctions:

Core Heterocyclic Structure

  • Target Compound: Features a fused tetrahydrothieno[3,4-d][1,3]thiazole system with a sulfone group. The sulfone enhances polarity and metabolic stability compared to non-oxidized thioether analogs.
  • Thiazolidinone Derivatives (): Compounds like 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5) exhibit a simpler thiazolidinone core without sulfone modification. These derivatives prioritize arylidene and hydrazono substituents, which enhance π-π stacking interactions in biological systems but lack the sulfone’s oxidative stability .
  • Thiazole-Ureido Derivatives (): Complex structures such as (S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...] ureido}-3-methylbutanamide incorporate thiazole rings as part of larger peptidomimetic frameworks. These molecules are designed for protease inhibition, contrasting with the target compound’s smaller, sulfone-modified scaffold .

Functional Group Analysis

Feature Target Compound Thiazolidinone () Thiazole-Ureido ()
Core Structure Tetrahydrothieno[3,4-d][1,3]thiazole sulfone Thiazolidinone Thiazole integrated into a peptide-like chain
Key Substituents 3,5-Dimethylphenyl; 4-oxobutanoic acid 4-Methoxyphenyl; 4-hydroxyphenyl Hydroperoxypropan; carbamate; ureido groups
Polarity High (due to sulfone and carboxylic acid) Moderate (methoxy and hydroxyl groups) Variable (depends on peptide side chains)
Biological Target Putative enzyme inhibition (e.g., COX-2) Antimicrobial/antifungal activity Protease inhibition (e.g., HIV-1 protease)

Physicochemical Properties

  • Solubility: The sulfone and carboxylic acid groups in the target compound likely confer higher aqueous solubility compared to the methoxy-substituted thiazolidinones in . However, the 3,5-dimethylphenyl group may counterbalance this by increasing lipophilicity.
  • In contrast, the hydroperoxy group in ’s derivatives introduces instability, requiring careful formulation .

Biological Activity

The compound 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in a multi-step process. The specific methods can vary based on the desired derivatives and biological targets. For example, derivatives of 4-oxobutanoic acid have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-oxobutanoic acid derivatives. For instance, compounds synthesized from chiral 4-oxobutanoic acid demonstrated significant antifungal and antibacterial activities. In one study, certain derivatives showed over 90% inhibition against specific fungal strains like Aspergillus fumigatus and Helminthosporium sativum .

CompoundActivity AgainstInhibition (%)
Compound 2Aspergillus fumigatus96.5%
Compound 6Helminthosporium sativum93.7%
Compound 3Bacillus subtilis37.6%
Compound 4Pseudomonas aeruginosa33.2%

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. For example, studies on related structures have shown that certain derivatives can inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. The inhibition percentages varied among different derivatives, indicating structure-activity relationships that could be exploited for therapeutic purposes .

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antifungal Study : A series of amides derived from 4-oxobutanoic acid were tested against fungal pathogens. The results indicated that specific modifications to the structure significantly enhanced antifungal activity.
  • Tyrosinase Inhibition : A comparative study evaluated several alkyl derivatives of 4-oxobutanoate for their tyrosinase inhibitory effects. The most effective compounds had IC50 values ranging from 102 to 244 μM, suggesting potential applications in skin depigmentation therapies .

Q & A

Basic: What synthetic methodologies are recommended for constructing the tetrahydrothieno[3,4-d][1,3]thiazole ring system in this compound?

Answer:
The tetrahydrothieno[3,4-d][1,3]thiazole core can be synthesized via cyclocondensation reactions. A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system (1:2 ratio) for 2 hours, followed by recrystallization from DMF-ethanol . For derivatives with sulfone groups (e.g., 5,5-dioxide), post-synthetic oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) is required. Stepwise assembly of the thiazolidinone moiety via mercaptoacetic acid coupling to imine intermediates is also effective, as demonstrated in thiazolidinone-azo hybrids .

Basic: How can researchers confirm the formation of the 4-oxobutanoic acid moiety during synthesis?

Answer:
The 4-oxobutanoic acid group is characterized by:

  • IR spectroscopy : Strong carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for both the ketone and carboxylic acid groups.
  • ¹H NMR : A singlet at δ 2.6–3.0 ppm for the methylene protons adjacent to the carbonyl and a broad peak at δ 10–12 ppm for the carboxylic acid proton (if protonated).
  • ¹³C NMR : Peaks at δ 170–180 ppm for the carbonyl carbons.
    Recrystallization in polar solvents like ethanol-water mixtures improves purity .

Advanced: What strategies optimize reaction yields when introducing the 3,5-dimethylphenyl substituent?

Answer:

  • Catalytic methods : Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 80°C) .
  • Stoichiometric control : Use a 1.2–1.5 molar excess of 3,5-dimethylphenylboronic acid to drive the reaction to completion.
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, reducing side-product formation .

Advanced: How can researchers resolve contradictions in spectroscopic data for stereoisomers (e.g., Z/E configuration of the imine group)?

Answer:

  • 2D NMR : NOESY or ROESY experiments detect spatial proximity between the imine proton and adjacent substituents. For the Z-configuration, cross-peaks between the imine proton and the thiazole methyl groups are observed .
  • X-ray crystallography : Definitive confirmation of stereochemistry via crystal structure analysis.
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and compare them to experimental data .

Advanced: What in vitro models are suitable for evaluating the bioactivity of this compound, particularly the role of the sulfone group?

Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess sulfone-enhanced membrane permeability .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA) to study sulfone-mediated hydrogen bonding with active-site residues.
  • Antioxidant activity : DPPH radical scavenging assays to evaluate electron-donating capacity of the sulfone group .

Basic: What purification techniques are recommended for isolating this compound given its polar 4-oxobutanoic acid group?

Answer:

  • Recrystallization : Use DMF-ethanol (1:3) or acetic acid-water mixtures to exploit differential solubility.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) or reverse-phase C18 columns with acetonitrile/water gradients.
  • Acid-base extraction : Partition between aqueous NaHCO₃ and dichloromethane to isolate the carboxylic acid .

Advanced: How can computational methods predict the electronic effects of substituents (e.g., 3,5-dimethylphenyl) on reactivity?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzyme active sites).
  • QSAR modeling : Correlate substituent Hammett constants (σ) with experimental bioactivity data .

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